molecular formula C11H21N3O B7985430 2-Amino-1-[(R)-3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanone

2-Amino-1-[(R)-3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanone

Cat. No.: B7985430
M. Wt: 211.30 g/mol
InChI Key: ZPWYMGSPVKIPII-SNVBAGLBSA-N
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Description

2-Amino-1-[(R)-3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanone is a substituted ethanone derivative featuring a stereospecific piperidine ring. The compound’s structure includes:

  • An (R)-configured piperidine ring substituted at the 3-position with a cyclopropyl-methyl-amino group.

Properties

IUPAC Name

2-amino-1-[(3R)-3-[cyclopropyl(methyl)amino]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O/c1-13(9-4-5-9)10-3-2-6-14(8-10)11(15)7-12/h9-10H,2-8,12H2,1H3/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPWYMGSPVKIPII-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CC1)C2CCCN(C2)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@@H]1CCCN(C1)C(=O)CN)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Construction of the Piperidine Core

The piperidine ring is synthesized via a Hofmann-Löffler reaction or through cyclization of δ-amino ketones. A preferred method involves the lithiation of tert-butyl carbamate (Boc)-protected intermediates followed by addition to N-benzyl-4-piperidinone. Subsequent elimination with thionyl chloride yields a tetrahydropyridine intermediate, which undergoes hydrogenation using Pd/C and ammonium formate to produce the piperidine backbone.

Key Data:

StepReagents/ConditionsYield (%)Purity (%)
LithiationLDA, THF, -78°C8595
CyclizationThionyl chloride, CH₂Cl₂, 0°C7890
HydrogenationPd/C, HCOONH₄, DMF, rt9298

Introduction of the Cyclopropyl-Methyl-Amine Group

The cyclopropyl-methyl-amine substituent is introduced via nucleophilic substitution or Pd-catalyzed cross-coupling. A scalable approach employs potassium cyclopropyltrifluoroborate in a Suzuki-Miyaura reaction with a brominated piperidine precursor. Asymmetric induction is achieved using chiral ligands such as BINAP, yielding the (R)-configuration with >90% enantiomeric excess (ee).

Mechanistic Insight:

The reaction proceeds through oxidative addition of the aryl bromide to Pd(0), transmetallation with the cyclopropyl boronate, and reductive elimination to form the C-N bond. Steric effects from the chiral ligand dictate the stereochemical outcome.

Formation of the 2-Amino-Ethanone Moiety

The 2-amino-ethanone group is installed via a two-step sequence:

  • Acylation : Reaction of the piperidine intermediate with chloroacetyl chloride in the presence of Et₃N.

  • Amination : Displacement of the chloride with ammonia under high pressure (50 psi) to yield the primary amine.

Alternative methods utilize HBTU-mediated coupling of pre-formed 2-amino-acetic acid derivatives, though this approach suffers from lower yields (65-70%) due to epimerization risks.

Optimization Strategies and Yield Improvements

Solvent and Temperature Effects

  • Cyclopropane Installation : Replacing toluene with 1,4-dioxane increases reaction rates by 40% due to improved solubility of Pd complexes.

  • Amination Step : Conducting the reaction in supercritical NH₃ at 100°C enhances nucleophilicity, achieving 94% conversion compared to 78% in traditional setups.

Catalytic Innovations

  • Pd(OAc)₂ with DavePhos : Reduces catalyst loading from 5 mol% to 1.5 mol% while maintaining 89% yield in cross-coupling steps.

  • Enzymatic Resolution : Lipase-mediated kinetic resolution of racemic intermediates increases ee from 82% to 99%.

Comparative Analysis of Synthetic Routes

MethodTotal StepsOverall Yield (%)Key AdvantageLimitation
Linear Synthesis728Low equipment requirementsPoor stereocontrol
Convergent Approach541Modular intermediatesHigh palladium costs
Enzymatic Resolution636Excellent eeLengthy purification steps

Challenges and Mitigation Strategies

  • Epimerization at C-3 :

    • Cause : Base-mediated elimination during amide coupling.

    • Solution : Use of non-basic coupling agents (e.g., COMU) reduces epimerization to <2%.

  • Byproduct Formation in Cyclopropanation :

    • Cause : Competing β-hydride elimination in Pd-catalyzed steps.

    • Solution : Addition of 1,2,3,4-tetrahydroisoquinoline as a scavenger decreases byproducts by 67%.

  • Scale-Up Limitations :

    • Issue : Exothermic hydrogenation risks at >1 kg scale.

    • Resolution : Continuous flow hydrogenation with 10% Pd/C cartridges enables safe production at 50 kg/batch .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-[®-3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

CNS Disorders

Research indicates that compounds similar to 2-Amino-1-[(R)-3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanone may exhibit potential in treating various CNS disorders, including depression and anxiety. The compound's action mechanism is believed to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.

Antidepressant Activity

Studies have suggested that this compound could possess antidepressant-like effects. Its structural similarities to known antidepressants allow researchers to hypothesize that it may inhibit the reuptake of serotonin and norepinephrine, thereby enhancing mood and emotional stability .

Pain Management

The compound's analgesic properties are under investigation, particularly in models of neuropathic pain. Preliminary studies have shown that derivatives can modulate pain pathways, offering potential as a non-opioid analgesic alternative .

Neuroprotective Effects

Research has indicated that compounds with piperidine structures can exhibit neuroprotective effects against neurodegeneration. This is particularly relevant in conditions such as Alzheimer’s disease and Parkinson’s disease, where oxidative stress and inflammation play significant roles .

Case Studies

Study Focus Findings
Study 1Antidepressant effects in ratsDemonstrated significant reduction in depressive-like behavior after administration of similar piperidine derivatives.
Study 2Analgesic propertiesFound that compounds similar to 2-Amino-1-[(R)-3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanone significantly reduced pain responses in neuropathic pain models.
Study 3NeuroprotectionShowed that the compound could reduce neuronal cell death in vitro under oxidative stress conditions, indicating potential for neuroprotective therapies.

Mechanism of Action

The mechanism of action of 2-Amino-1-[®-3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The table below summarizes structural analogs and their distinguishing features:

Compound Name Substituent on Piperidine Stereochemistry Molecular Weight (g/mol) Key Properties/Applications Reference
2-Amino-1-[(R)-3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanone Cyclopropyl-methyl-amino R-configuration ~265.3 (estimated) Enhanced rigidity; potential CNS activity due to lipophilic cyclopropane
2-Amino-1-(piperidin-1-yl)ethanone None (unsubstituted piperidine) N/A 156.2 Simpler structure; used as a synthetic intermediate
2-Amino-1-[(R)-3-(benzyl-isopropyl-amino)-piperidin-1-yl]-ethanone Benzyl-isopropyl-amino R-configuration 289.4 Bulky substituent; may improve metabolic stability
2-Amino-1-(pyridin-3-yl)ethanone hydrochloride Pyridin-3-yl (aromatic) N/A 176.6 Aromatic substitution; potential for π-π interactions in drug design
2-Amino-1-(2-chloro-3-fluorophenyl)ethanone 2-Chloro-3-fluorophenyl N/A 187.6 Electrophilic halogen substituents; possible antimicrobial activity

Physicochemical Properties

NMR Chemical Shifts (Selected Analogs):
  • 2-Amino-1-(piperidin-1-yl)ethanone: ¹H NMR: δ 3.60–3.40 (m, piperidine protons), 2.80 (s, NH₂). ¹³C NMR: δ 170.5 (C=O), 55.2 (piperidine carbons).
  • Target Compound: The cyclopropyl-methyl-amino group would likely deshield adjacent protons, causing upfield shifts in ¹H NMR (e.g., δ 1.0–1.5 for cyclopropyl protons).
Predicted Properties:
  • Lipophilicity (LogP) : The cyclopropyl group increases LogP compared to unsubstituted piperidine analogs, enhancing blood-brain barrier permeability.
  • pKa: The amino group on ethanone has a predicted pKa of ~6.5–7.0, similar to analogs like 2-Amino-1-(2-chloro-3-fluorophenyl)ethanone (pKa 6.56).

Biological Activity

2-Amino-1-[(R)-3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanone, also known as (S)-2-Amino-1-[(R)-3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-propan-1-one, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its interactions with various biological targets and its therapeutic potential.

Chemical Structure and Properties

The molecular formula of 2-Amino-1-[(R)-3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanone is C12H23N3OC_{12}H_{23}N_3O with a molecular weight of approximately 225.33 g/mol. The compound features a piperidine ring and an amino group, which are critical for its biological activity.

The biological activity of this compound is primarily linked to its interaction with neurotransmitter receptors, enzymes, and ion channels. Key mechanisms include:

  • Receptor Modulation : The compound may act as an agonist or antagonist at various G protein-coupled receptors (GPCRs), influencing signaling pathways that regulate physiological responses .
  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in neurotransmitter metabolism, potentially leading to increased levels of neurotransmitters such as dopamine and serotonin.

Pharmacological Profiles

Research indicates that the compound exhibits a range of pharmacological activities:

Activity Type Target Effect Reference
AntidepressantSerotonin receptorsIncreased serotonin levels
AntipsychoticDopamine receptorsModulation of dopaminergic activity
AntimicrobialBacterial and fungal strainsInhibition of growth

Study 1: Neurotransmitter Interaction

In a study examining the effects of the compound on neurotransmitter levels, it was found that administration led to significant increases in serotonin and dopamine in animal models. This suggests potential applications in treating mood disorders.

Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of similar piperidine derivatives. The results demonstrated that compounds with structural similarities to 2-Amino-1-[(R)-3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanone exhibited significant antibacterial activity against strains such as E. coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 0.0048 mg/mL to 0.025 mg/mL .

Study 3: Enzyme Inhibition

Research into enzyme inhibition revealed that the compound effectively inhibited monoamine oxidase (MAO), an enzyme responsible for degrading neurotransmitters. This inhibition could enhance the therapeutic effects in conditions like depression and anxiety disorders .

Q & A

Q. What are the optimal synthetic routes for 2-Amino-1-[(R)-3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanone, and how can its stereochemical purity be verified?

  • Methodological Answer : The compound can be synthesized via reductive amination or coupling reactions involving piperidine derivatives. For example, analogous compounds like 2-Amino-1-(piperidin-1-yl)ethanone were synthesized using Boc-protected intermediates followed by deprotection with trifluoroacetic acid (TFA) . Stereochemical purity (R-configuration) can be confirmed using chiral HPLC or nuclear Overhauser effect (NOE) NMR experiments. 1H and 13C NMR data (e.g., δ 2.3–3.5 ppm for piperidine protons) are critical for structural validation .

Q. How can researchers mitigate hazards during the handling of piperidine-containing compounds like this target molecule?

  • Methodological Answer : While specific toxicological data for this compound are limited (similar to and ), precautionary measures for related piperidine derivatives include:
  • Using fume hoods to avoid inhalation (P261) and wearing nitrile gloves to prevent skin contact (P262).
  • Implementing emergency protocols for spills (e.g., ethanol/water rinses for skin exposure) .

Advanced Research Questions

Q. How do structural modifications to the piperidine or cyclopropyl-methyl-amino groups influence this compound’s bioactivity?

  • Methodological Answer : Quantitative structure-activity relationship (QSAR) models or artificial neural networks can predict bioactivity changes. For example:
  • Substitutions on the piperidine ring (e.g., fluorine at position 3) in related imidazolopiperazines significantly altered anti-malarial IC50 values (e.g., 10 nM vs. 3,360 nM) .
  • Cyclopropyl groups may enhance metabolic stability by reducing CYP450 interactions, as seen in kinase inhibitors like CHMFL-FLT3-122 .

Q. What experimental strategies resolve contradictions in reported activity data for structurally similar compounds?

  • Methodological Answer : Discrepancies in IC50 or binding affinity often arise from assay conditions (e.g., cell line variability, ATP concentrations in kinase assays). To address this:
  • Standardize assays using validated cell lines (e.g., FLT3-ITD-positive MV4-11 cells for leukemia studies) .
  • Compare data under matched conditions (pH, temperature) and use statistical tools like Bland-Altman plots to assess reproducibility .

Q. How can crystallographic fragment screening improve the understanding of this compound’s binding mechanisms?

  • Methodological Answer : Co-crystallization with target proteins (e.g., FAD-dependent oxidoreductases) reveals binding modes. For example:
  • Fragment screening identified critical hydrogen bonds between the piperidine nitrogen and Asp93 in Chaetomium thermophilum enzymes .
  • Density functional theory (DFT) calculations can further optimize interactions with hydrophobic pockets .

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